molecular formula C9H10INO B1290547 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone CAS No. 935292-72-1

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Cat. No. B1290547
M. Wt: 275.09 g/mol
InChI Key: CMTQUQVDGXZSQS-UHFFFAOYSA-N
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Description

This compound, also known as 1-(2-amino-5-iodo-3-methylphenyl)ethan-1-one, has a CAS Number of 935292-72-1 . It has a molecular weight of 275.09 and its IUPAC name is 1-(2-amino-5-iodo-3-methylphenyl)ethanone .


Synthesis Analysis

The synthesis of this compound can be achieved from N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 165 - 168 degrees Celsius .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-amino-5-iodo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQUQVDGXZSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635331
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

CAS RN

935292-72-1
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935292-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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